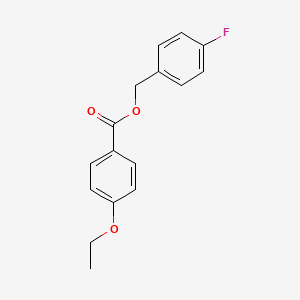

4-fluorobenzyl 4-ethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis methods for similar compounds involve multiple steps, including bromination, hydrolysis, cyanidation, and esterification processes. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene demonstrates a complex synthesis route that might be comparable to the synthesis of "4-fluorobenzyl 4-ethoxybenzoate" (Chen Bing-he, 2008).

Molecular Structure Analysis

Crystal structure elucidation of related compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, reveals intramolecular hydrogen bonds and the influence of substituent groups on the overall molecular conformation. Such structural details are crucial for understanding the molecular behavior of "this compound" (S. Özbey et al., 2004).

Chemical Reactions and Properties

The reactivity of similar compounds is often studied through their participation in various chemical reactions, such as the formation of Co(II) complexes, which might offer insights into the chemical behavior of "this compound" (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Physical Properties Analysis

The physical properties, including solvatochromic fluorescence of compounds like 4-alkoxybenzoic acid liquid crystals, provide a basis for predicting the physical behavior of "this compound" under different environmental conditions (Y. Sıdır & İ. Sıdır, 2015).

Chemical Properties Analysis

Investigations into the chemical properties of structurally related compounds, such as their hypolipidemic activities or interactions with biological targets, can shed light on the potential chemical properties of "this compound" (K. Baggaley et al., 1977).

Mecanismo De Acción

The mechanism of action of 4-fluorobenzyl compounds would depend on their specific chemical structure and the context in which they are used. For example, in the context of lithium-ion batteries, 4-fluorobenzyl cyanide is thought to improve interfacial kinetics by tuning the coordination chemistry of lithium ions .

Safety and Hazards

Propiedades

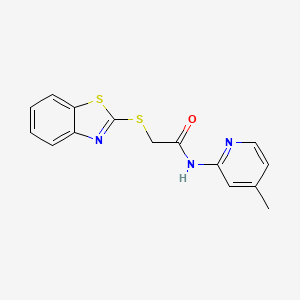

IUPAC Name |

(4-fluorophenyl)methyl 4-ethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO3/c1-2-19-15-9-5-13(6-10-15)16(18)20-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDCEVBBIGVELY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5640888.png)

![N'-{(3S*,4R*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5640902.png)

![2-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5-[methyl(2-phenylethyl)amino]pyridazin-3(2H)-one](/img/structure/B5640911.png)

![3-[(1-pyrazin-2-ylpiperidin-4-yl)oxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5640914.png)

![2,2,2-trifluoro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5640941.png)

![5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5640949.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxoazonan-1-yl)acetamide](/img/structure/B5640983.png)

![2-{[4'-(cyclopropylmethoxy)biphenyl-3-yl]oxy}acetamide](/img/structure/B5641002.png)

![3-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5641008.png)